molecular formula C25H28O8 B1263997 3,7-Bis(2-hydroxyethyl)icaritin CAS No. 1067198-74-6

3,7-Bis(2-hydroxyethyl)icaritin

Cat. No.: B1263997
CAS No.: 1067198-74-6
M. Wt: 456.5 g/mol
InChI Key: WTJGVHRGWYENBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Mechanism of Action

3,7-Bis(2-hydroxyethyl)icaritin has been reported to have potent inhibitory activity on phosphodiesterase type 5 (PDE5), which plays a crucial role in the pathogenesis of pulmonary arterial hypertension (PAH) . It prevents monocrotaline-induced PAH via NO/cGMP activation in rats .

Future Directions

3,7-Bis(2-hydroxyethyl)icaritin has shown potential in various therapeutic applications. It has been recognized as a novel anticancer agent that strongly inhibited growth of breast cancer cells. It also exhibits antiviral and anti-proliferative effects. Furthermore, it has been found to enhance the radiosensitivity of breast cancer cells, suggesting its potential use as a synergistic agent in radiotherapy for cancer treatment. These findings demonstrate a novel mechanism of the action of this compound that may have value in the prevention of PAH and other conditions .

Chemical Reactions Analysis

CHEMBL498486 undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can occur, often facilitated by reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

CHEMBL498486 is similar to other flavonoid derivatives, such as CHEMBL3589820, which shares a 93.10% similarity . CHEMBL498486 is unique due to its specific hydroxyethyl substitutions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-hydroxy-3,7-bis(2-hydroxyethoxy)-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O8/c1-15(2)4-9-18-20(31-12-10-26)14-19(28)21-22(29)25(32-13-11-27)23(33-24(18)21)16-5-7-17(30-3)8-6-16/h4-8,14,26-28H,9-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJGVHRGWYENBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=C(C2=C1OC(=C(C2=O)OCCO)C3=CC=C(C=C3)OC)O)OCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1067198-74-6
Record name 3,7-Bis(2-hydroxyethyl)icaritin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1067198746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-BIS(2-HYDROXYETHYL)ICARITIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U58D99D1L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,7-Bis(2-hydroxyethyl)icaritin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,7-Bis(2-hydroxyethyl)icaritin
Reactant of Route 3
Reactant of Route 3
3,7-Bis(2-hydroxyethyl)icaritin
Reactant of Route 4
Reactant of Route 4
3,7-Bis(2-hydroxyethyl)icaritin
Reactant of Route 5
Reactant of Route 5
3,7-Bis(2-hydroxyethyl)icaritin
Reactant of Route 6
Reactant of Route 6
3,7-Bis(2-hydroxyethyl)icaritin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.